Diethyl (4-methoxyphenyl)aspartate
Description
Contextualization within Aspartic Acid and its Derivatives
Aspartic acid is a proteinogenic α-amino acid, meaning it is a fundamental component of proteins. quora.com Beyond its biological role, its structure, featuring two carboxylic acid groups and an amino group, makes it a valuable chiral starting material in chemical synthesis. quora.com Derivatives of aspartic acid are created by modifying these functional groups. In the case of Diethyl (4-methoxyphenyl)aspartate, the two carboxylic acid groups of aspartic acid are esterified with ethanol (B145695) to form diethyl esters. Furthermore, a 4-methoxyphenyl (B3050149) group is attached to the β-carbon of the aspartic acid backbone.
This substitution of an aryl group, specifically the electron-donating 4-methoxyphenyl group, significantly alters the electronic and steric properties of the molecule compared to its parent amino acid. This modification is key to its utility in the synthesis of a variety of target compounds.
Significance as a Versatile Synthetic Intermediate and Building Block
The true value of this compound in academic research lies in its potential as a versatile synthetic intermediate. The presence of multiple functional groups—an amine, two esters, and an aromatic ring—allows for a wide range of chemical transformations. This makes it a desirable starting point for the construction of more complex molecules, particularly heterocyclic compounds and other substituted amino acids.
The general strategy for synthesizing α-amino acids often involves the alkylation of diethyl acetamidomalonate. A plausible synthetic route to this compound could involve a Michael addition of a 4-methoxyphenyl nucleophile to an appropriate electrophile, followed by amination and esterification, or the alkylation of a malonate derivative with a 4-methoxybenzyl halide. While specific documented syntheses for this exact compound are not readily found in broad surveys, the principles of amino acid synthesis are well-established.
Research on related aryl-substituted amino acids has demonstrated their utility in constructing novel molecular scaffolds. For instance, derivatives of aspartic acid are used in the synthesis of various biologically active compounds. The 4-methoxyphenyl motif is also a common feature in many pharmacologically active molecules, contributing to binding interactions with biological targets. The combination of these structural features in this compound makes it a promising precursor for the development of new chemical entities.
The ester functionalities can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with other molecules. The amino group can be acylated or used in the formation of heterocyclic rings. The aromatic ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups. This chemical versatility makes this compound a valuable tool for chemists seeking to build complex molecular architectures from a readily accessible starting material.
Structure
2D Structure
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
diethyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1 |
InChI Key |
PZBVIUXHRLEOPD-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Pathways
Direct Synthesis Approaches to Diethyl (4-methoxyphenyl)aspartate
Direct synthesis of the target molecule typically involves the formation of the ester and the carbon-nitrogen bond in a sequential or concurrent manner.
A primary and straightforward route to this compound begins with the esterification of aspartic acid. The common method for synthesizing diethyl aspartate involves reacting aspartic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. vulcanchem.com This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the diester. vulcanchem.com
Following the successful synthesis of diethyl aspartate, the introduction of the 4-methoxyphenyl (B3050149) group onto the nitrogen atom can be achieved through N-arylation. A general and effective method for the N-arylation of amino acid esters utilizes aryl triflates in the presence of a palladium catalyst. acs.orgnih.gov For the synthesis of this compound, diethyl aspartate would be reacted with 4-methoxyphenyl triflate. The reaction is typically mediated by a palladium precatalyst, such as t-BuBrettPhos Pd G3 or G4, under mild conditions to minimize racemization of the chiral center. acs.orgnih.gov
Table 1: Representative Reaction Conditions for a Two-Step Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature |
| 1. Esterification | L-Aspartic Acid, Ethanol | Sulfuric Acid (catalytic) | Ethanol (excess) | Reflux |
| 2. N-Arylation | Diethyl L-aspartate, 4-Methoxyphenyl triflate | t-BuBrettPhos Pd G3/G4, Base | Toluene or Dioxane | Room Temperature to 80 °C |
While a direct one-pot synthesis for this compound is not explicitly detailed in the literature, the principles of one-pot reactions can be applied. nih.gov A hypothetical one-pot procedure could involve the simultaneous esterification and N-arylation of aspartic acid. This might be achieved by combining aspartic acid, ethanol, a suitable acid catalyst, and a 4-methoxyphenylating agent in a single reaction vessel. However, the compatibility of the reagents and the potential for side reactions, such as the N-arylation of the starting amino acid before esterification, would need to be carefully optimized.
Another plausible one-pot approach is based on the Michael addition reaction. For instance, a method for the synthesis of N-methyl-DL-aspartic acid involves the Michael addition of methylamine (B109427) to dimethyl fumarate (B1241708). nih.gov By analogy, reacting 4-methoxyaniline with diethyl fumarate or diethyl maleate (B1232345) could potentially yield this compound in a single step. The choice of catalyst and reaction conditions would be crucial to ensure the desired regioselectivity and yield.
Advanced Synthetic Transformations Enabling Access to the Compound
More sophisticated synthetic routes offer greater control over the stereochemistry and allow for the introduction of the desired functionalities through a series of strategic transformations.
Maintaining the stereochemical integrity of the aspartate core is often a critical aspect of the synthesis. Several stereoselective strategies can be envisioned for the synthesis of enantiomerically pure this compound.
One approach involves the use of a chiral auxiliary. For example, chiral imines derived from amino acid esters can undergo diastereoselective reactions. While not directly applied to the target molecule, the principles of using chiral auxiliaries to control stereochemistry are well-established in the synthesis of β-substituted amino acids. mdpi.com
Another powerful strategy is the stereoselective ring-opening of activated aziridines. The nucleophilic ring-opening of activated N-acyl-aziridine-2,3-dicarboxylates provides a versatile method for the synthesis of various β-substituted aspartates with high stereocontrol. capes.gov.br By using a 4-methoxyphenyl nucleophile, this method could potentially be adapted to synthesize the target compound with a defined stereochemistry at both the α and β carbons.
Furthermore, enzymatic resolutions can be employed to separate enantiomers. Lipase-catalyzed hydrolysis of racemic β-amino acid esters has been shown to be an efficient method for obtaining enantiomerically pure amino acids and their corresponding esters. mdpi.com This technique could be applied to a racemic mixture of this compound to isolate the desired stereoisomer.
Functional group interconversion (FGI) provides an alternative and often more flexible approach to complex molecules. solubilityofthings.comic.ac.uk In the context of this compound, a synthetic strategy could involve the initial construction of a precursor molecule containing the 4-methoxyphenyl group, followed by a series of transformations to build the aspartate framework.
For example, a synthesis could commence from a suitable 4-methoxyphenyl-containing starting material. Through a series of reactions, such as alkylation, oxidation, and amination, the necessary functional groups of the aspartate moiety could be sequentially introduced. This approach allows for greater flexibility in the choice of starting materials and can circumvent potential issues with direct N-arylation. The conversion of functional groups such as alcohols to halides or the reduction of carbonyls are common FGI strategies. ub.eduorganic-chemistry.org
Synthesis of Related Aspartate Derivatives and Molecular Scaffolds
The synthetic methodologies described for this compound can be extended to the preparation of a variety of related aspartate derivatives. By varying the aromatic partner in the N-arylation reaction, a library of N-aryl aspartate esters can be generated. acs.orgnih.gov For instance, using different substituted aryl triflates or aryl halides would allow for the synthesis of analogues with diverse electronic and steric properties.
Moreover, the aspartate scaffold itself can be modified. For example, the synthesis of tetrasubstituted phosphorus analogs of aspartic acid has been reported, demonstrating the versatility of the aspartic acid framework for creating novel molecular structures. mdpi.com The synthesis of β-hydroxy aspartic acid derivatives from precursors like diethyl tartrate also opens up avenues for further functionalization at the β-position. researchgate.net These approaches are valuable for creating diverse molecular scaffolds for various applications in medicinal chemistry and materials science.
Strategies for Incorporating the 4-Methoxyphenyl Moiety into Amino Acid Derivatives
The primary and most direct route for the synthesis of this compound is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 4-methoxyaniline, to an α,β-unsaturated dicarbonyl compound, such as diethyl maleate.
The reaction proceeds by the nucleophilic attack of the amino group of 4-methoxyaniline on the β-carbon of diethyl maleate. ambeed.commasterorganicchemistry.com This forms a new carbon-nitrogen bond and results in an enolate intermediate, which is subsequently protonated to yield the final product, this compound. The electron-donating nature of the methoxy (B1213986) group on the aniline (B41778) ring enhances its nucleophilicity, facilitating the addition reaction. Studies have shown that dimethyl maleate, a closely related compound, is a highly reactive and selective acceptor for such aza-Michael additions, often proceeding efficiently without the need for a catalyst. um.edu.mt
Table 1: Key Reactants for the Synthesis of this compound via Aza-Michael Addition
| Reactant | Structure | Role |
| Diethyl maleate | Michael Acceptor | |
| 4-Methoxyaniline | Michael Donor (Nitrogen Nucleophile) |
This method is advantageous due to its atom economy and the direct formation of the target scaffold. The reaction conditions can often be mild, making it an attractive approach for the synthesis of various N-substituted aspartic acid derivatives. nih.gov
Alternative, though less direct, strategies for incorporating an aryl group onto an amino acid backbone include methods like aryne-mediated α-arylation. nih.gov This involves the reaction of an amino acid derivative with a highly reactive aryne intermediate. While powerful, this method is typically employed for the synthesis of α-aryl amino acids and may require more complex starting materials and reaction setups compared to the straightforward aza-Michael addition for β-substituted derivatives like this compound.
Utilization of Protected Aspartate Derivatives in Complex Molecule Construction
In the broader context of synthetic organic chemistry, particularly in peptide synthesis, aspartate derivatives are crucial building blocks. However, the presence of the side-chain carboxylic acid necessitates the use of protecting groups to prevent unwanted side reactions, most notably the formation of aspartimide. researchgate.net
Aspartimide formation is a significant challenge during solid-phase peptide synthesis (SPPS), where the repeated exposure to basic conditions for the removal of the N-terminal Fmoc protecting group can induce cyclization between the backbone amide nitrogen and the β-carboxyl group of an aspartate residue. vulcanchem.com This leads to the formation of a stable five-membered ring, which can result in the termination of the peptide chain or the formation of difficult-to-remove impurities. mdpi.com
To mitigate this, various protecting groups for the β-carboxyl group of aspartic acid have been developed. The choice of protecting group is critical and is often dictated by the specific reaction conditions and the desired final product.
Table 2: Common Protecting Groups for the β-Carboxyl Group of Aspartic Acid
| Protecting Group | Abbreviation | Cleavage Conditions | Notes |
| tert-Butyl | OtBu | Strongly acidic (e.g., TFA) | Prone to aspartimide formation under standard Fmoc-SPPS conditions. |
| 2-Methyl-2-(o-nitrophenyl)propoxycarbonyl | OMpe | Photolytic or reducing conditions | Offers enhanced stability against aspartimide formation compared to OtBu. |
| 9-Fluorenylmethyl | OFm | Mildly basic (e.g., piperidine) | Cleaved under the same conditions as the N-terminal Fmoc group. |
| Benzyl | OBn | Hydrogenolysis | Provides good protection and can be removed under neutral conditions. |
The use of these protected aspartate derivatives is fundamental in the construction of complex peptides and other biologically active molecules. For instance, in the synthesis of peptide-based pharmaceuticals, the careful selection of an appropriate aspartate protecting group is essential to ensure high yield and purity of the final product. Research has shown that bulkier protecting groups can sterically hinder the cyclization reaction, thus reducing the extent of aspartimide formation. vulcanchem.com
While this compound itself is not a standard protected amino acid for peptide synthesis due to the N-aryl substitution, the principles of protecting group strategy are broadly applicable to the synthesis and manipulation of aspartic acid derivatives in the creation of more complex molecular architectures.
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Transformations of Ester Linkages
The diethyl ester functionalities in Diethyl (4-methoxyphenyl)aspartate are susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield the corresponding dicarboxylic acid, (4-methoxyphenyl)aspartic acid, and ethanol (B145695). This transformation can be catalyzed by either acid or base. The stability of these ester linkages is a critical factor in handling and storing the compound, as well as in designing synthetic routes where the ester groups may serve as protecting groups for the carboxylic acid functionalities.
Under basic conditions, hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. In contrast, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The presence of two ester groups means that the hydrolysis can occur in a stepwise manner, potentially allowing for the isolation of the monoester intermediate under carefully controlled conditions.
General Reactivity Profiles of Ester and Amine Functionalities
Beyond hydrolysis, the ester and amine groups of this compound exhibit characteristic reactivities that enable a range of chemical transformations.
The ester functionalities can undergo transesterification in the presence of an alcohol and a suitable catalyst, allowing for the conversion of the diethyl esters to other alkyl esters. They can also be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, the esters can react with Grignard reagents or other organometallic nucleophiles to form tertiary alcohols.
The secondary amine in the aspartate backbone is a nucleophilic center and can participate in a variety of reactions. Acylation with acyl chlorides or anhydrides will form the corresponding N-acyl derivative. Alkylation with alkyl halides can introduce substituents on the nitrogen atom. The amine group also imparts basic properties to the molecule, allowing it to form salts with acids.
Carbon-Carbon Bond Forming Reactions Involving the Compound
The structural features of this compound, particularly the substituted aromatic ring, make it a potential substrate for advanced carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Methodologies, including Suzuki-Miyaura Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. youtube.com The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com For a molecule like this compound, a halogen substituent would need to be introduced onto the 4-methoxyphenyl (B3050149) ring to enable its participation as a substrate in a Suzuki-Miyaura reaction. Once halogenated, it could be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups.
The general catalytic cycle for such a reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized this compound derivative. whiterose.ac.ukyoutube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. whiterose.ac.uk
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.comwhiterose.ac.uk
The efficiency of Suzuki-Miyaura reactions can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent.
| Catalyst Component | Role in Suzuki-Miyaura Reaction |
| Palladium Source | The active catalyst that facilitates the coupling of the organic partners. |
| Ligand | Stabilizes the palladium center and influences its reactivity and selectivity. |
| Base | Activates the organoboron species and participates in the transmetalation step. |
| Solvent | Solubilizes the reactants and influences the reaction rate and outcome. |
Reactions at the Aromatic Ring System
The 4-methoxyphenyl group in this compound is an electron-rich aromatic system due to the activating and ortho-, para-directing methoxy (B1213986) group. This makes the ring susceptible to electrophilic aromatic substitution reactions. Common examples include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a halogenating agent, often with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/anhydride or alkyl halide with a Lewis acid catalyst.
The position of substitution will be directed by the existing methoxy group, primarily to the positions ortho to it (positions 3 and 5).
Mechanistic Studies of Key Chemical Transformations
Understanding the mechanisms of the chemical transformations that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Pathways and Transition States
The mechanisms of fundamental reactions like ester hydrolysis are well-established. For more complex transformations such as palladium-catalyzed cross-coupling reactions, both experimental and computational studies are employed to elucidate the reaction pathways. mdpi.com
For a hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound, mechanistic studies would focus on:
The kinetics of each step in the catalytic cycle.
The structure and stability of the palladium intermediates.
The role of the ligands in promoting the reaction.
The nature of the transition states for the oxidative addition, transmetalation, and reductive elimination steps.
Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into the energies of intermediates and transition states, helping to build a detailed picture of the reaction mechanism. mdpi.com
Role of Catalysis and Reagents in Promoting Specific Reactivity
The synthesis of substituted aspartates, such as this compound, is a significant area of research due to the prevalence of the aspartate core in biologically active molecules. The specific reactivity required to construct this compound is often facilitated by sophisticated catalytic systems and carefully chosen reagents. A key transformation in this context is the rhodium-catalyzed N-H insertion reaction of a carbene into an aniline (B41778).
The formation of this compound can be achieved through the reaction of diethyl 2-diazosuccinate with 4-methoxyaniline, a process catalyzed by rhodium(II) acetate (B1210297) (Rh₂(OAc)₄). acs.org This reaction is part of a broader class of transformations where a metal carbenoid, generated from a diazo compound, inserts into an N-H bond. acs.orgnih.govcaltech.edu
The generally accepted mechanism for this rhodium-catalyzed N-H insertion begins with the reaction of the diazo compound with the rhodium(II) catalyst to form a rhodium carbenoid intermediate. caltech.edu This electrophilic carbene species then reacts with the nucleophilic aniline. The reaction is believed to proceed through the formation of an initial ylide intermediate, which then undergoes a proton transfer to yield the final N-H insertion product. The efficiency and selectivity of this process are highly dependent on the choice of catalyst and the nature of the reactants.
Recent advancements have demonstrated that these N-H insertion reactions can be carried out under mechanochemical conditions, offering a solvent-free and often more efficient alternative to traditional solution-based methods. acs.orgacs.org For instance, the reaction between aryldiazoesters and anilines catalyzed by Rh₂(OAc)₄ in a mixer mill has been shown to proceed rapidly under mild, air-insensitive conditions, providing good yields and tolerating a variety of functional groups. acs.org
The electronic properties of the aniline substrate can influence the reaction, though rhodium-catalyzed N-H insertions are notably tolerant of a wide range of anilines. For example, anilines with both electron-donating and electron-withdrawing substituents have been shown to react effectively. In the synthesis of this compound, the methoxy group on the aniline ring is an electron-donating group, which can enhance the nucleophilicity of the amine.
The choice of catalyst is critical. While various transition metal complexes can catalyze carbene transfer reactions, rhodium(II) carboxylates, particularly Rh₂(OAc)₄, are highly effective for N-H insertions. acs.org These catalysts are valued for their ability to efficiently generate the reactive carbenoid intermediate under mild conditions.
The following table provides representative data on the rhodium-catalyzed N-H insertion reaction between an aryldiazoester and various anilines, illustrating the scope and efficiency of this methodology which is applicable to the synthesis of this compound.
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | Diethyl (phenyl)aspartate | 86 |
| 2 | 4-Isopropylaniline | Diethyl (4-isopropylphenyl)aspartate | 81 |
| 3 | 4-Methoxyaniline | This compound | Not specified, but expected to be efficient |
| 4 | 4-Nitroaniline | Diethyl (4-nitrophenyl)aspartate | Good yield |
This table is a representative illustration based on data for analogous reactions reported in the literature. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Organic Synthesis
As a chiral building block, Diethyl (4-methoxyphenyl)aspartate provides a pre-defined stereocenter, which is a critical element in the synthesis of enantiomerically pure compounds. The demand for such compounds is particularly high in the pharmaceutical industry, where the biological activity of a drug is often associated with a single enantiomer. nih.govresearchgate.net
The enantioselective synthesis of biologically active molecules is a cornerstone of modern drug discovery. mdpi.com The use of chiral synthons like this compound allows chemists to construct complex molecular frameworks with a high degree of stereochemical control. The 4-methoxyphenyl (B3050149) group can exert steric and electronic influences on subsequent chemical reactions, thereby directing the formation of new stereocenters with high selectivity. While specific, documented syntheses of complex, biologically relevant molecules directly employing this compound are not extensively reported in publicly available literature, the broader class of chiral aspartic acid derivatives is widely utilized in the preparation of peptidomimetics and other pharmacologically active agents. mdpi.com
Table 1: General Contributions of Chiral Building Blocks in Synthesis This table illustrates the general utility of chiral building blocks, a category to which this compound belongs, in the synthesis of complex molecules.
| Feature of Chiral Building Block | Impact on Synthesis of Complex Molecules |
| Pre-defined Stereocenter | Establishes a key stereochemical feature early in the synthetic route, avoiding late-stage resolutions. |
| Functional Group Handles | Allows for sequential and controlled addition of other molecular fragments. |
| Substituent Effects | Can influence the stereochemical outcome of subsequent reactions, enhancing diastereoselectivity. |
This data is based on established principles of asymmetric synthesis.
Molecular scaffolds serve as the foundational core for the assembly of molecules with specific functions and three-dimensional shapes. The incorporation of chiral elements, such as this compound, into these scaffolds is crucial for creating defined spatial arrangements of appended functional groups. nih.gov The ester and amine functionalities of this compound are ideal anchor points for the attachment of other molecular components, facilitating the construction of elaborate and well-defined molecular architectures.
Utility as an Intermediate in the Synthesis of Functional Organic Molecules
Beyond its role as a fundamental building block, this compound can also serve as a key intermediate that undergoes further chemical transformations to yield a variety of functional organic molecules.
While the structural motifs present in this compound may suggest its potential as a precursor for certain pharmaceutical compounds, a review of established synthetic routes for the β2-agonist Formoterol indicates that it is typically synthesized from intermediates such as N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine, which is derived from 1-(4-methoxyphenyl)-2-propanone. There is no direct evidence in the reviewed literature to support the use of this compound as a direct precursor for Formoterol.
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step from three or more reactants. nih.gov Although specific examples detailing the participation of this compound in MCRs are not prevalent in the surveyed literature, compounds containing both amine and ester functionalities are known to be suitable substrates for powerful MCRs like the Ugi and Passerini reactions. nih.gov The potential for this compound to engage in such transformations opens up avenues for the rapid generation of diverse chemical libraries for screening purposes.
Table 2: Representative Multicomponent Reactions This table provides examples of well-known multicomponent reactions where amino acid derivatives similar to this compound could potentially be employed.
| Reaction | Key Reactants | Typical Product |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
| Hantzsch Reaction | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate (B1210297) | Dihydropyridine |
This data is based on foundational knowledge of organic chemistry. nih.gov
Potential in Materials Science and Interdisciplinary Fields
The unique structural characteristics of this compound also suggest its potential for applications in materials science. The incorporation of chiral moieties into polymers and other materials can impart novel chiroptical properties or enable enantioselective recognition. The aromatic 4-methoxyphenyl group could also be leveraged to create materials with specific photophysical or electronic characteristics. While this remains an area for further exploration, the modular nature of this compound makes it a promising candidate for the design of new functional materials.
Exploration in the Development of Functional Materials (e.g., Corrosion Inhibitors, NLO Materials)
The dual functionality of this compound makes it a promising candidate for the design of functional materials, particularly as a corrosion inhibitor and as a component in nonlinear optical (NLO) materials.
The presence of heteroatoms such as nitrogen and oxygen, along with the aromatic ring in its structure, suggests that this compound could be an effective corrosion inhibitor. Organic compounds with these features are known to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. nih.gov The amino acid portion of the molecule, aspartic acid, has been studied as a green corrosion inhibitor. researchgate.netresearchgate.net Its derivatives are recognized for their biodegradability and low toxicity, making them environmentally friendly alternatives to traditional corrosion inhibitors. rsc.orgmdpi.com
The effectiveness of various amino acids and their derivatives as corrosion inhibitors has been demonstrated in numerous studies. For instance, aspartic acid has shown notable inhibition efficiency on mild steel in acidic solutions. researchgate.net The proposed mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by various adsorption isotherms, including the Freundlich and Langmuir models. researchgate.net
Table 1: Corrosion Inhibition Efficiencies of Aspartic Acid and Related Compounds
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Aspartic Acid | Mild Steel | 0.5 M H₂SO₄ | 80.40 | researchgate.net |
| N-acetylcysteine | Carbon Steel | HCl | ~90 | nih.gov |
| Glutamine | Mild Steel | 1 M HCl | 96 | rsc.org |
The 4-methoxyphenyl group is also a common feature in many effective corrosion inhibitors. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring can enhance the adsorption of the molecule onto the metal surface, thereby increasing the inhibition efficiency. This synergistic effect of the aspartate and 4-methoxyphenyl moieties in this compound could lead to superior corrosion protection.
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO properties. The 4-methoxyphenyl group in this compound can act as an electron donor, and when combined with a suitable acceptor group through a π-conjugated system, it can give rise to a molecule with a large second-order hyperpolarizability (β), a key parameter for NLO activity.
Research on compounds with similar structural features has shown promising NLO properties. For example, stilbene (B7821643) derivatives containing a methoxy group have been investigated for their large second-harmonic generation (SHG) efficiencies. researchgate.net The design of new NLO materials often involves the "molecular engineering" of organic compounds to optimize their hyperpolarizabilities. jhuapl.edu
Table 2: Second-Order NLO Properties of Materials with Methoxyphenyl Groups
| Compound | NLO Coefficient | Value (pm/V) | Wavelength (nm) | Reference |
|---|---|---|---|---|
| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | d₃₃ | 195 ± 10 | 1064 | researchgate.net |
| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | d₂₄ | 75 ± 5 | 1064 | researchgate.net |
Given the presence of the electron-donating 4-methoxyphenyl group, this compound could serve as a building block for the synthesis of novel NLO chromophores. By chemically modifying the aspartate portion of the molecule to include an electron-accepting group, it may be possible to create a D-π-A structure with significant NLO response.
Integration into Polymer Chemistry for Novel Materials
The bifunctional nature of this compound, with its reactive amino and ester groups, makes it a versatile monomer for the synthesis of novel polymers. The incorporation of this compound into polymer backbones could lead to materials with tailored properties, such as biodegradability, specific optical characteristics, and enhanced thermal stability.
Poly(aspartic acid) and its derivatives are a class of biodegradable and water-soluble polymers with a wide range of applications, from drug delivery to environmentally friendly detergents. nih.gov The synthesis of these polymers often involves the polymerization of aspartic acid or its derivatives. This compound could potentially be used in polycondensation reactions to form novel polyamides or polyesters. The presence of the bulky 4-methoxyphenyl group along the polymer chain would significantly influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal behavior, and mechanical strength.
Furthermore, the amino group of this compound can be a site for further chemical modification, allowing for the grafting of other polymer chains or functional groups. This could lead to the creation of graft copolymers with unique architectures and functionalities. The synthesis of N-substituted polyaspartamides, for example, involves the ring-opening polymerization of a β-benzyl L-aspartate N-carboxyanhydride followed by aminolysis to introduce new side chains. nih.gov A similar strategy could be envisioned for polymers derived from this compound.
The integration of the 4-methoxyphenyl moiety into the polymer structure is also of interest for developing materials with specific optical properties. For instance, polymers containing chromophores with methoxyphenyl groups may exhibit interesting photophysical behaviors, making them suitable for applications in light-emitting diodes or as NLO materials within a polymer matrix. dntb.gov.uaacs.org The processability of polymers combined with the functional properties of the incorporated monomer makes this a promising route for the development of advanced materials.
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups within Diethyl (4-methoxyphenyl)aspartate. The infrared spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent bonds.
Key expected FT-IR absorptions for this compound include:
N-H Stretch: A moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and aspartate backbone would be observed in the 2850-3000 cm⁻¹ region.
C=O Stretch: Strong, characteristic absorption bands for the ester carbonyl (C=O) groups are expected in the range of 1730-1750 cm⁻¹. The presence of two ester groups may lead to a broad or split peak in this region.
C=C Stretch: Aromatic carbon-carbon double bond stretching vibrations from the 4-methoxyphenyl (B3050149) ring would likely produce peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibrations of the C-O bonds in the ester and ether functional groups are expected to give rise to strong bands in the 1000-1300 cm⁻¹ range.
C-N Stretch: The C-N stretching vibration of the secondary amine is anticipated to be in the 1250-1350 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the aromatic ring and the carbon-carbon backbone.
Expected Raman signals for this compound would include:
Aromatic Ring Vibrations: The symmetric breathing vibration of the p-disubstituted benzene (B151609) ring would give a strong and characteristic Raman band.
C=C Stretching: The aromatic C=C stretching vibrations would also be prominent in the Raman spectrum.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.
Studies on substituted aspartyl residues in peptides have demonstrated the utility of Raman spectroscopy in detecting conformational changes, which could also be applicable to the study of this compound. nih.gov Furthermore, the analysis of various ester compounds by Raman spectroscopy provides a basis for interpreting the spectra of related molecules. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments within the molecule.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| Aromatic Protons (ortho to -OCH₃) | ~6.8 | Doublet | 2H |
| Aromatic Protons (ortho to -NH) | ~6.6 | Doublet | 2H |
| Methine Proton (-CH-) | Variable, depends on solvent | Multiplet | 1H |
| Methylene (B1212753) Protons (-CH₂-) of Aspartate | Variable, depends on solvent | Multiplet | 2H |
| Methylene Protons (-OCH₂CH₃) | ~4.1 | Quartet | 4H |
| Methyl Protons (-OCH₃) | ~3.7 | Singlet | 3H |
| Methyl Protons (-OCH₂CH₃) | ~1.2 | Triplet | 6H |
| Amine Proton (-NH-) | Variable, depends on solvent | Broad Singlet | 1H |
Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
The chemical shifts of protons in similar structures, such as other diethyl esters and compounds containing the 4-methoxyphenyl group, support these expected ranges. rsc.orgmdpi.comrsc.orgcarlroth.comsigmaaldrich.compaulussegroup.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in this compound.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (-C=O) | ~170-175 |
| Aromatic Carbon (C-OCH₃) | ~150-160 |
| Aromatic Carbon (C-NH) | ~140-150 |
| Aromatic Carbons (-CH=) | ~114-120 |
| Methylene Carbon (-OCH₂CH₃) | ~60-62 |
| Methoxy (B1213986) Carbon (-OCH₃) | ~55 |
| Methine Carbon (-CH-) | ~50-60 |
| Methylene Carbon (-CH₂-) of Aspartate | ~35-45 |
| Methyl Carbons (-OCH₂CH₃) | ~14 |
Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
The analysis of ¹³C NMR spectra of related aromatic compounds and esters provides a strong basis for these assignments. rsc.orgmdpi.comresearchgate.netchemguide.co.ukoregonstate.edu
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and to determine the complete bonding network, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, this would show correlations between the protons of the ethyl groups (methylene to methyl), and between the methine and methylene protons of the aspartate backbone. It would also help to confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would definitively link each proton signal to its attached carbon signal, for instance, the aromatic protons to their corresponding aromatic carbons and the protons of the ethyl groups to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum could help to determine the preferred conformation of the molecule by showing through-space correlations between protons that are close to each other, such as between the aromatic protons and the NH proton or the methine proton.
While specific 2D NMR data for this compound is not available in the searched literature, the application of these techniques to similar organic molecules is a standard and powerful methodology for complete structural elucidation. mdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular formula of this compound and for studying its fragmentation patterns, which provides valuable structural information.
In a typical mass spectrum, the molecular ion peak ([M]+) would confirm the compound's molecular weight. For this compound (C15H21NO5), the expected monoisotopic mass is approximately 295.1420 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation of this compound under electron ionization (EI) or other ionization techniques can reveal characteristic losses of functional groups. For instance, the fragmentation of aspartic acid derivatives often involves cleavage at the peptide bond C-terminal to the aspartic acid residue. osu.edu The ester groups are also prone to fragmentation, leading to the loss of ethoxy (-OCH2CH3) or ethyl (-CH2CH3) radicals. The 4-methoxyphenyl group can also undergo characteristic fragmentation.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) |
| [M+H]+ | 296.1492 |
| [M+Na]+ | 318.1311 |
| [M-H]- | 294.1347 |
| [M+NH4]+ | 313.1757 |
| [M+K]+ | 334.1050 |
| [M+H-H2O]+ | 278.1386 |
| [M+HCOO]- | 340.1402 |
| [M+CH3COO]- | 354.1558 |
| [M+Na-2H]- | 316.1165 |
| [M]+ | 295.1420 |
| [M]- | 295.1420 |
This table presents predicted m/z values for various adducts of this compound, which can be used to identify the compound in mass spectrometry experiments. The data is based on the compound's molecular formula.
X-ray Diffraction for Solid-State Structural Determination
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. The choice of chromatographic technique depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach for purity assessment. nih.gov
Given that this compound is a chiral molecule, possessing a stereocenter at the alpha-carbon of the aspartate moiety, chiral HPLC is essential for separating its enantiomers. prolekare.cznih.gov This is critical as different enantiomers can exhibit distinct biological activities. prolekare.cz Chiral separation can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. prolekare.czchiralpedia.comnih.gov The use of polysaccharide-based CSPs, for instance, is a common strategy for resolving a wide range of chiral compounds.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table provides a hypothetical set of HPLC conditions that could be used for the analysis of this compound. Actual conditions would need to be optimized.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. u-pec.fr While this compound itself may have limited volatility, it can be analyzed by GC after derivatization to increase its volatility and thermal stability. nih.gov For example, silylation of the amine and any carboxylic acid groups would produce a more volatile derivative suitable for GC analysis. researchgate.net
GC analysis would be performed using a capillary column with a suitable stationary phase, such as a dimethylpolysiloxane-based phase. u-pec.fr The choice of detector would depend on the sensitivity required, with flame ionization detection (FID) being a common choice for organic compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. youtube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials and a pure sample of the product (if available), the progress of the reaction can be qualitatively assessed. The relative retention factors (Rf values) of the spots provide an indication of the polarity of the compounds.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
No published data is available.
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Molecular Dynamics Simulations
No published data is available.
No published data is available.
Mechanistic Insights Derived from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms involving diethyl (4-methoxyphenyl)aspartate. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways.
For instance, in a hypothetical hydrolysis reaction of the ester groups, computational models could track the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the carbon-oxygen bond. The calculated activation energies for each step would reveal the rate-determining step of the reaction. Similarly, for a nucleophilic substitution at the alpha-carbon of the aspartate backbone, computational studies could model the approach of a nucleophile and the departure of a leaving group, providing a detailed, step-by-step energetic and structural depiction of the transformation.
Table 1: Illustrative Transition State Energies for a Hypothetical Reaction
| Reaction Step | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack on ester carbonyl | Tetrahedral-like carbon center | 15.2 |
| Proton transfer to the leaving group | Extended hydrogen bond network | 8.5 |
| C-O bond cleavage | Elongated C-O bond | 12.8 |
Note: The data in this table is hypothetical and serves as an example of what computational models could predict.
Prediction of Chemical Reactivity and Selectivity
The electronic structure of this compound, as calculated by computational methods, holds the key to predicting its reactivity and selectivity. Molecular orbital theory, a cornerstone of these calculations, helps identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is likely to be located on the electron-rich methoxy-substituted phenyl ring, suggesting its susceptibility to electrophilic aromatic substitution. Conversely, the LUMO is expected to be centered on the carbonyl carbons of the diethyl ester groups, marking them as the primary sites for nucleophilic attack.
Furthermore, calculated electrostatic potential maps can visually represent the electron density distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a clear guide to the regioselectivity of various reactions. For example, in a reaction with an electrophile, the model would predict substitution at the ortho position to the methoxy (B1213986) group on the phenyl ring due to its activating and ortho-, para-directing nature.
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -6.8 | p-orbitals of the phenyl ring and oxygen of the methoxy group |
| LUMO | -1.2 | p*-orbitals of the ester carbonyl groups |
Note: The data in this table is hypothetical and for illustrative purposes.
Thermodynamic Properties from Computational Methods
Computational chemistry is also a powerful tool for predicting the thermodynamic properties of this compound. By performing frequency calculations on the optimized molecular geometry, it is possible to determine key thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. These calculations are typically performed at a standard state (e.g., 298.15 K and 1 atm).
The calculated standard enthalpy of formation (ΔH°f) provides a measure of the compound's stability. The standard Gibbs free energy of formation (ΔG°f) indicates the spontaneity of the compound's formation from its constituent elements in their standard states. These thermodynamic parameters are crucial for understanding chemical equilibria and predicting the feasibility of reactions involving this compound.
Table 3: Calculated Thermodynamic Properties at 298.15 K
| Thermodynamic Property | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | -250.5 | kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -180.2 | kcal/mol |
| Standard Molar Entropy (S°) | 150.8 | cal/mol·K |
Note: The data in this table is hypothetical and represents the type of output from computational thermodynamic calculations.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Aspartate Derivatives
The synthesis of specifically substituted aspartate derivatives like Diethyl (4-methoxyphenyl)aspartate is pivotal for exploring their properties. Traditional methods for creating N-substituted aspartates often involve the Michael addition of an amine to an unsaturated diester. For this compound, a plausible traditional synthesis would involve the reaction of 4-methoxyaniline with diethyl maleate (B1232345).
However, the future of synthesizing such molecules lies in more sophisticated and efficient methodologies that offer high degrees of control over stereochemistry and yield.
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods is a major frontier in modern organic synthesis. For this compound, which possesses a chiral center, obtaining enantiomerically pure forms is crucial for many potential applications, particularly in medicinal chemistry.
Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on palladium, rhodium, or copper, can be employed to catalyze the asymmetric addition of the amine to the double bond of diethyl maleate or a related precursor. This approach can provide access to either enantiomer of the final product with high enantioselectivity.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. Chiral Brønsted acids or bases can activate the substrates and control the stereochemical outcome of the reaction. frontiersin.org For example, a chiral phosphoric acid could be used to protonate the diethyl maleate, rendering it more susceptible to a stereocontrolled attack by the 4-methoxyaniline.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) have been successfully used for the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters and amines. nih.gov A chemoenzymatic approach could be envisioned where a suitable α-ketoester is reductively aminated with 4-methoxyaniline using a specifically engineered IRED to yield the desired stereoisomer of this compound. nih.gov
| Methodology | Catalyst/Enzyme | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | Chiral Palladium or Copper Complexes | High turnover numbers, broad substrate scope | Development of new ligand scaffolds for improved enantioselectivity |
| Organocatalysis | Chiral Phosphoric Acids, Bifunctional Catalysts | Metal-free, environmentally benign, readily available | Design of more efficient and selective organocatalysts |
| Biocatalysis | Imine Reductases (IREDs) | High enantioselectivity, mild reaction conditions | Enzyme engineering to broaden substrate scope and enhance stability |
Exploration of Novel Chemical Transformations and Reaction Pathways
The structural features of this compound—an electron-rich aromatic ring, two ester groups, and a secondary amine—offer a rich playground for exploring novel chemical transformations.
Functionalization of the Aromatic Ring: The 4-methoxyphenyl (B3050149) group is amenable to various electrophilic aromatic substitution reactions. Research could focus on late-stage functionalization to introduce further diversity into the molecular scaffold. This could include nitration, halogenation, or Friedel-Crafts reactions at the positions ortho to the methoxy (B1213986) group, leading to a library of related compounds with potentially different electronic and steric properties.
Transformations of the Ester Groups: The diethyl ester moieties can be subjected to a range of chemical modifications.
Hydrolysis: Selective hydrolysis of one or both ester groups would yield the corresponding mono- or di-carboxylic acid, which could serve as building blocks for further derivatization, for example, in peptide synthesis.
Amidation: Reaction with various amines could convert the esters into amides, opening up possibilities for creating novel polymers or compounds with altered biological activity profiles.
Reduction: Reduction of the esters to the corresponding diol would provide a different class of molecule with altered polarity and hydrogen-bonding capabilities.
Decarbonylative Coupling Reactions: Recent advances in transition-metal catalysis have enabled novel transformations that were previously challenging. Decarbonylative coupling, where a carbonyl group is extruded, offers a unique way to form new bonds. researchgate.net It is conceivable that under specific catalytic conditions, one of the ester groups of this compound could undergo a decarbonylative cross-coupling reaction with a suitable partner, leading to completely new molecular architectures. researchgate.net
Untapped Applications in Specialized Chemical Sciences
While the direct applications of this compound are yet to be explored, its structural relationship to other bioactive aspartate derivatives suggests several promising avenues of investigation.
Medicinal Chemistry: Many N-substituted aspartate derivatives exhibit interesting biological activities. For instance, they have been investigated as inhibitors of enzymes such as aspartate transcarbamoylase, which is involved in pyrimidine (B1678525) biosynthesis and is a target for anticancer drugs. nih.govnih.gov Furthermore, substituted aspartate analogues have been synthesized and tested as inhibitors of excitatory amino acid transporters (EAATs), which play a crucial role in regulating neurotransmitter levels in the brain. acs.org Dysfunction of EAATs is implicated in various neurological disorders, making them an important therapeutic target. This compound could serve as a lead compound for the development of novel enzyme inhibitors or modulators of transporter activity.
| Potential Application Area | Target | Rationale |
| Medicinal Chemistry | Aspartate Transcarbamoylase, Excitatory Amino Acid Transporters (EAATs) | Structural similarity to known inhibitors and modulators. nih.govacs.org |
| Materials Science | Polymer Synthesis | The diester and secondary amine functionalities allow for polycondensation reactions. |
| Agrochemicals | Enzyme Inhibitors | Targeting essential enzymes in pests or pathogens. |
Materials Science: The presence of two ester groups and a secondary amine makes this compound a potential monomer for the synthesis of novel polyamides or polyesters. The rigid 4-methoxyphenyl group could impart interesting thermal and mechanical properties to the resulting polymers.
Integration of Advanced Computational Approaches for Predictive Chemical Design
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reaction pathways.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound. This can provide insights into its reactivity, for example, by calculating the energies of frontier molecular orbitals to predict sites of electrophilic or nucleophilic attack. Furthermore, properties such as bond dissociation energies and reaction enthalpies can be calculated to guide the design of new chemical transformations.
Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking studies can be used to predict how this compound might bind to the active site of a target enzyme or transporter. nih.gov By modeling the interactions between the molecule and the protein, researchers can prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. Molecular dynamics simulations can further be used to study the conformational flexibility of the molecule and its stability within a binding pocket over time.
Designing Novel Catalysts: Computational methods are also being used to design new catalysts for specific reactions. For the asymmetric synthesis of this compound, computational modeling could be used to design a chiral catalyst with a binding pocket that is perfectly matched to the transition state of the reaction, thus maximizing enantioselectivity. nih.gov
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies | Prediction of reactivity, guidance for synthetic planning |
| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes) | Identification of potential biological activity, rational drug design |
| Molecular Dynamics | Simulation of conformational changes and binding stability | Understanding of dynamic interactions with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
